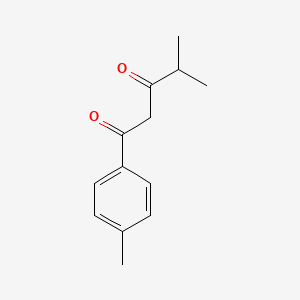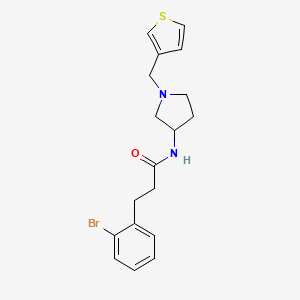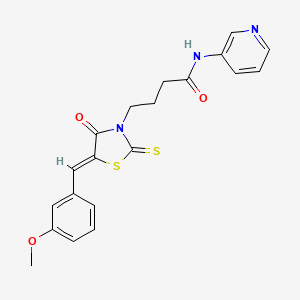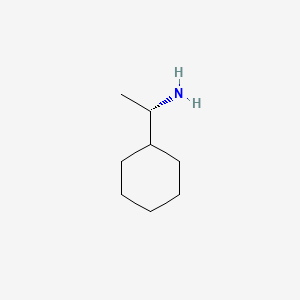
4-Methyl-1-(4-methylphenyl)pentane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Methyl-1-(4-methylphenyl)pentane-1,3-dione” is a chemical compound with the molecular formula C13H16O2 . It is also known by the IUPAC name "4-methyl-1-phenyl-1,3-pentanedione" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pentane backbone with a methyl group and a phenyl group attached to the first carbon, and two carbonyl groups attached to the first and third carbons . The InChI code for this compound is 1S/C12H14O2/c1-9(2)11(13)8-12(14)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 .Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 204.26 . It is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.Mecanismo De Acción
4-Methyl-1-(4-methylphenyl)pentane-1,3-dione acts as a potent inhibitor of the reuptake of dopamine and norepinephrine, two neurotransmitters that play a key role in the regulation of mood and emotion. By blocking the reuptake of these neurotransmitters, this compound increases their concentration in the brain, leading to an increase in feelings of pleasure and euphoria. This compound also acts as a weak inhibitor of the reuptake of serotonin, another neurotransmitter that is involved in the regulation of mood and emotion.
Biochemical and Physiological Effects
This compound has been shown to produce a range of biochemical and physiological effects, including increased heart rate, elevated blood pressure, hyperthermia, and increased locomotor activity. This compound has also been shown to produce a range of subjective effects, including feelings of pleasure, euphoria, and increased sociability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Methyl-1-(4-methylphenyl)pentane-1,3-dione has several advantages and limitations for use in lab experiments. One advantage is that it is a potent inhibitor of the reuptake of dopamine and norepinephrine, making it a useful tool for studying the role of these neurotransmitters in the regulation of mood and emotion. However, this compound also has several limitations, including its potential for abuse and addiction, as well as its potential to produce adverse effects, such as psychosis and death.
Direcciones Futuras
There are several future directions for research on 4-Methyl-1-(4-methylphenyl)pentane-1,3-dione. One direction is to further explore its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. Another direction is to investigate the long-term effects of this compound use, particularly with regard to its potential for addiction and adverse effects. Additionally, more research is needed to better understand the mechanism of action of this compound and its effects on the brain and behavior.
Métodos De Síntesis
4-Methyl-1-(4-methylphenyl)pentane-1,3-dione is synthesized through a multi-step process involving the condensation of 3,4-methylenedioxyphenylpropan-2-one with 4-methylbenzaldehyde in the presence of a reducing agent, such as sodium borohydride. The resulting product is then subjected to a series of purification steps to obtain pure this compound.
Aplicaciones Científicas De Investigación
4-Methyl-1-(4-methylphenyl)pentane-1,3-dione has been studied for its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. Studies have shown that this compound acts as a potent inhibitor of the reuptake of dopamine and norepinephrine, two neurotransmitters that play a key role in the regulation of mood and emotion. By blocking the reuptake of these neurotransmitters, this compound increases their concentration in the brain, leading to an increase in feelings of pleasure and euphoria.
Propiedades
IUPAC Name |
4-methyl-1-(4-methylphenyl)pentane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-9(2)12(14)8-13(15)11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZJJERBTMOTDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2852696.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2852698.png)
![2-Chloro-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]propanamide](/img/structure/B2852699.png)
![1-(Phenylmethoxycarbonylaminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B2852700.png)

![N-[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide](/img/structure/B2852704.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2852706.png)

![N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B2852709.png)

![(2E)-2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-ylidene]-2-fluoroacetic acid](/img/structure/B2852711.png)

